N-[1-methyl-4-[2-(prop-2-enoylamino)propan-2-yl]cyclohexyl]prop-2-enamide
Description
N-[1-methyl-4-[2-(prop-2-enoylamino)propan-2-yl]cyclohexyl]prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl ring substituted with a methyl group and two prop-2-enoylamino groups, making it a unique molecule with interesting chemical properties.
Properties
IUPAC Name |
N-[1-methyl-4-[2-(prop-2-enoylamino)propan-2-yl]cyclohexyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-6-13(19)17-15(3,4)12-8-10-16(5,11-9-12)18-14(20)7-2/h6-7,12H,1-2,8-11H2,3-5H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJPLPYVCFIALD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)C(C)(C)NC(=O)C=C)NC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-methyl-4-[2-(prop-2-enoylamino)propan-2-yl]cyclohexyl]prop-2-enamide typically involves multiple steps, starting with the formation of the cyclohexyl ring The initial step may include the reaction of cyclohexanone with a suitable amine to introduce the amino group
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as sodium hydride (NaH) or alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted cyclohexyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme-substrate interactions or as a probe in biochemical assays.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. Its ability to interact with biological targets could make it useful in drug discovery and development.
Industry: In the industrial sector, this compound could be used in the production of advanced materials or as a component in chemical formulations.
Mechanism of Action
The mechanism by which N-[1-methyl-4-[2-(prop-2-enoylamino)propan-2-yl]cyclohexyl]prop-2-enamide exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved would vary based on the biological system and the intended use.
Comparison with Similar Compounds
N-[1-methyl-4-(2-methylprop-2-enoylamino)phenyl]prop-2-enamide
N-[(prop-2-enoylamino)methyl]prop-2-enamide
Uniqueness: N-[1-methyl-4-[2-(prop-2-enoylamino)propan-2-yl]cyclohexyl]prop-2-enamide stands out due to its cyclohexyl ring structure and the presence of two prop-2-enoylamino groups. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
